A Comprehensive Technical Guide to 2-Fluorophenyl Isothiocyanate
A Comprehensive Technical Guide to 2-Fluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 38985-64-7 Molecular Formula: C₇H₄FNS Synonyms: o-Fluorophenyl isothiocyanate, Benzene, 1-fluoro-2-isothiocyanato-
This technical guide provides an in-depth overview of 2-Fluorophenyl isothiocyanate, a versatile chemical intermediate with significant applications in pharmaceutical development, agricultural chemistry, and biochemical research.[1] This document details its chemical and physical properties, synthesis methodologies, reactivity, and key applications, presenting data in a structured format for ease of reference.
Chemical and Physical Properties
2-Fluorophenyl isothiocyanate is a colorless to light yellow liquid.[2] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Unit | Source |
| Molecular Weight | 153.18 | g/mol | [3][4][5] |
| Density | 1.248 | g/mL at 25 °C | |
| Boiling Point | 104 | °C at 8 mmHg | [2] |
| Normal Boiling Point (Tboil) | 339.00 | K | [3] |
| Flash Point | 97 | °C (closed cup) | |
| Refractive Index (n20/D) | 1.6254 | ||
| LogP (Octanol/Water Partition Coeff.) | 2.560 | [3] | |
| Water Solubility (log10WS) | -2.72 | mol/L | [3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
Synthesis and Manufacturing
The synthesis of 2-Fluorophenyl isothiocyanate, like other isothiocyanates, can be achieved through several methods, primarily starting from the corresponding primary amine, 2-fluoroaniline (B146934).[6] Two common industrial and laboratory-scale methods are the triphosgene-mediated synthesis and reactions involving carbon disulfide.[7]
General Synthesis Workflow
The most prevalent synthetic routes involve the conversion of the primary amine (2-fluoroaniline) into a reactive intermediate, which is then transformed into the isothiocyanate.
Caption: General workflow for synthesizing 2-Fluorophenyl Isothiocyanate from 2-fluoroaniline.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of 2-Fluorophenyl isothiocyanate. Below are generalized protocols based on established methods for isothiocyanate synthesis.
1. Synthesis via Dithiocarbamate Salt Intermediate (using Carbon Disulfide)
This is a widely used method due to its avoidance of highly toxic reagents like thiophosgene.[7][8]
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Step 1: Formation of Dithiocarbamate Salt: 2-fluoroaniline is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine (B128534) or aqueous potassium carbonate) to form an in-situ dithiocarbamate salt.[7][9]
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Step 2: Desulfurylation: The intermediate salt is then treated with a desulfurylating agent. A variety of reagents can be used, including cyanuric chloride (TCT), tosyl chloride, or ethyl chloroformate, to induce elimination and form the final isothiocyanate product.[7][8][9] The reaction is typically performed at low temperatures (e.g., 0 °C) to control reactivity.[9]
-
Work-up and Purification: The reaction mixture is then worked up, often involving extraction with an organic solvent and subsequent purification by distillation or chromatography to yield pure 2-Fluorophenyl isothiocyanate.
2. Triphosgene-Mediated Synthesis
This method is often preferred for laboratory-scale preparations as it uses triphosgene, a solid and safer alternative to gaseous phosgene.
-
Reaction Setup: 2-fluoroaniline is dissolved in an anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Triphosgene is added to the solution, typically under mild conditions.
-
Reaction Progression: The reaction proceeds to form the isothiocyanate. Strict anhydrous conditions are critical to prevent the formation of byproducts due to the moisture sensitivity of the reagents and intermediates.
-
Isolation: The product is isolated through standard work-up and purification techniques.
Reactivity and Chemical Behavior
The isothiocyanate functional group (-N=C=S) is an electrophilic moiety, making 2-Fluorophenyl isothiocyanate reactive towards nucleophiles. Its most significant reaction is with primary and secondary amines to form substituted thiourea (B124793) derivatives.[10][11] This reactivity is fundamental to its application in medicinal chemistry and materials science.[1][2]
References
- 1. Andrews University - Virtual tour [andrews.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluorophenyl isothiocyanate (CAS 38985-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. fishersci.ie [fishersci.ie]
- 5. 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 11. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
